molecular formula C25H22O7S B2978972 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate CAS No. 869341-54-8

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate

Cat. No.: B2978972
CAS No.: 869341-54-8
M. Wt: 466.5
InChI Key: WGODCWSNOHCBLK-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 2776098 .

Scientific Research Applications

Cancer Therapeutic Development

The compound's derivatives have been explored as novel small molecule inhibitors targeting the hypoxia-inducible factor-1 (HIF-1) pathway, demonstrating potential as anti-cancer agents. Studies have shown that these molecules can antagonize tumor growth in animal models of cancer, highlighting their significance in the development of cancer therapeutics. The research emphasizes the need for further chemical modifications to optimize the compound's pharmacological properties for enhanced effectiveness and solubility (J. Mun et al., 2012; Wei Wang et al., 2012).

Antioxidant Activities

Derivatives of this compound have also been synthesized and evaluated for their antioxidant activities. Research indicates that these derivatives possess significant antioxidant properties, suggesting their potential use in the development of antioxidant therapies. The effectiveness of these compounds as antioxidants was confirmed through various analytical methods, comparing favorably with established standards (Tekin Artunç et al., 2020).

Cation Binding and Fluorescence Properties

Further studies have synthesized chromenone-crown ether derivatives of this compound, exploring their cation binding capabilities using fluorescence spectra. These studies have provided insights into the complexation behaviors of these derivatives, indicating their potential applications in chemical sensing and molecular recognition technologies (C. Gündüz et al., 2009).

Anti-corrosion Applications

Additionally, a derivative of this compound has been evaluated for its anti-corrosion properties in protecting mild steel in hydrochloric acid solution. The study demonstrated the compound's effectiveness as a corrosion inhibitor, providing a promising approach for corrosion protection in industrial applications (N. Arrousse et al., 2020).

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O7S/c1-15-5-9-19(10-6-15)33(27,28)32-18-8-12-21-20(14-18)16(2)24(25(26)31-21)17-7-11-22(29-3)23(13-17)30-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGODCWSNOHCBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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